CDK2 Inhibitory Activity: 4‑Methoxyphenyl vs. Unsubstituted Amide
Vendor‑reported screening data attribute a CDK2 IC₅₀ of 0.87 µM to N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide [1]. In contrast, the unsubstituted amide analog (1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide) showed no inhibition of CDK2 at concentrations up to 30 µM in the same assay platform [1]. This ≈35‑fold window of differential activity underscores the functional importance of the 4‑methoxyphenyl group.
| Evidence Dimension | CDK2 enzymatic inhibition IC₅₀ |
|---|---|
| Target Compound Data | 0.87 µM |
| Comparator Or Baseline | 1,5-Diphenyl-1H-1,2,3-triazole-4-carboxamide (CAS 860569-58-0): >30 µM |
| Quantified Difference | >34‑fold lower IC₅₀ for the target compound |
| Conditions | Vendor‑cited biochemical kinase assay; exact ATP concentration and enzyme construct not disclosed |
Why This Matters
A >34‑fold improvement in CDK2 inhibition suggests that the 4‑methoxyphenyl derivative is a distinct chemical starting point for kinase‑targeted probe development, not a generic substitute for the unsubstituted amide.
- [1] Kuujia. Cas no 904814-17-1 (N-(4-methoxyphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide). https://www.kuujia.com/cas-904814-17-1.html View Source
